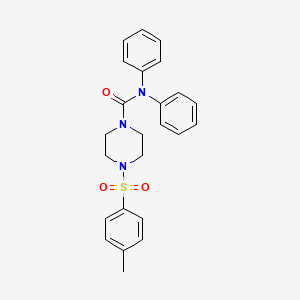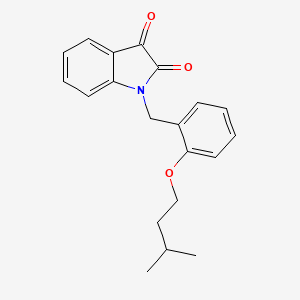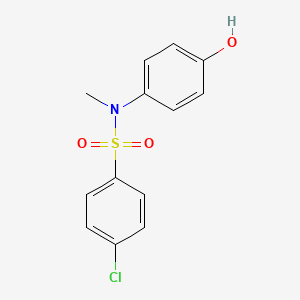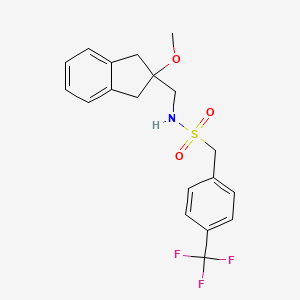![molecular formula C16H18N2O3S B2724347 ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-02-9](/img/structure/B2724347.png)
ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. Pyrimidine derivatives can participate in a wide range of reactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate, as part of the 4-thiopyrimidine derivatives, has been synthesized and structurally analyzed. The research reveals detailed synthesis processes of these compounds, including their characterization through NMR, IR, mass spectroscopy, and elemental analysis. Single-crystal X-ray diffraction studies provide insights into the molecular structures and conformation, emphasizing the significance of substituents on the pyrimidine ring for structural variation and hydrogen-bond interactions (Stolarczyk et al., 2018).
Antimicrobial and Antifungal Properties
The derivative's antimicrobial properties have been extensively studied. Certain derivatives of this compound exhibit potent antibacterial activity, particularly against specific strains, highlighting their potential in antimicrobial therapy. Additionally, some derivatives show comparable antifungal activity to standard drugs like miconazole, indicating their relevance in antifungal treatments (Tiwari et al., 2018).
Green Synthesis Approaches
Research emphasizes the development of environmentally friendly synthesis methods for these compounds. These approaches, such as ionic liquid-promoted synthesis, offer benefits like excellent yields, short reaction times, and mild conditions, contributing to sustainable chemistry practices (Nikalje et al., 2017).
Catalysis and Reaction Efficiency
Studies also focus on catalyst- and solvent-free synthesis methods, particularly using microwave-mediated reactions. These methods significantly enhance the efficiency and regioselectivity of the synthesis process, representing advances in chemical synthesis techniques (Harikrishnan et al., 2013).
Antitumor and Cytotoxicity Studies
Investigations into the cytotoxicity of these compounds against various cancer cell lines provide insights into their potential use in cancer therapy. Some derivatives show selective cytotoxicity, indicating their potential as targeted antitumor agents (Farag et al., 2008).
Supramolecular Chemistry
The derivatives' role in supramolecular chemistry is also explored, particularly their intermolecular interactions and molecular conformations. These studies contribute to a deeper understanding of chemical bonding and molecular design (Suresh et al., 2007).
Nonlinear Optical Properties
The compound's nonlinear optical properties have been analyzed, contributing to fields like photonics and optoelectronics. These studies involve the synthesis of organic crystals and their structural and optical characterization (Dhandapani et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate are currently unknown. This compound is a derivative of pyrimidine, a class of compounds known for their diverse biological activities
Mode of Action
The mode of action of This compound As a pyrimidine derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
The biochemical pathways affected by This compound Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific pathways affected by this compound and their downstream effects remain to be determined.
Result of Action
The molecular and cellular effects of This compound As a pyrimidine derivative, it may have a range of biological activities similar to other compounds in this class . .
Propriétés
IUPAC Name |
ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-11(3)17-16(20)18-14(13)22-9-12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMHJNDZLHDWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)

![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2724283.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2724284.png)